Theophylline, 7-(3-nicotinamidopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(3-nicotinamidopropyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the nicotinamidopropyl group to theophylline may enhance its pharmacological properties or introduce new therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-nicotinamidopropyl)- typically involves the reaction of theophylline with a nicotinamidopropyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling of the two molecules. Specific details on the reaction conditions and yields can vary based on the desired purity and scale of production.
Industrial Production Methods
Industrial production of Theophylline, 7-(3-nicotinamidopropyl)- would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(3-nicotinamidopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions could introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a model molecule to study the effects of functional group modifications on theophylline’s properties.
Biology: Researchers can investigate the biological activity of the compound, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound may have potential as a new therapeutic agent for respiratory diseases or other conditions where theophylline is currently used.
Industry: The compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Theophylline, 7-(3-nicotinamidopropyl)- is likely similar to that of theophylline. The compound may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP in cells. This can result in bronchodilation, increased heart muscle contractility, and other physiological effects. The addition of the nicotinamidopropyl group may modify these effects or introduce new mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological properties.
Theobromine: A methylxanthine found in chocolate with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 7-(3-nicotinamidopropyl)- is unique due to the addition of the nicotinamidopropyl group, which may enhance its pharmacological properties or introduce new therapeutic applications. This modification distinguishes it from other methylxanthines and may offer advantages in specific clinical or research settings.
Properties
CAS No. |
70454-27-2 |
---|---|
Molecular Formula |
C16H18N6O3 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N6O3/c1-20-13-12(15(24)21(2)16(20)25)22(10-19-13)8-4-7-18-14(23)11-5-3-6-17-9-11/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,23) |
InChI Key |
VPNIXCPSFPGQQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.